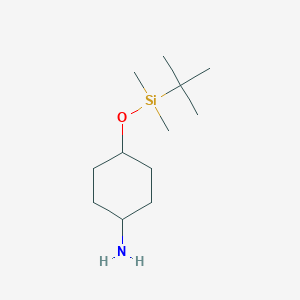

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine

Description

Significance of the Cyclohexyl Scaffold in Modern Organic Synthesis

The cyclohexane (B81311) ring is a foundational carbocyclic scaffold in organic chemistry, prized for its conformational rigidity and three-dimensional character. This saturated six-membered ring is a prevalent feature in a vast array of natural products and synthetic molecules, including steroids, terpenes, and pharmaceuticals. Its unique structural properties allow for the precise spatial arrangement of functional groups, which is a critical factor in determining the biological activity and physical properties of a molecule.

In medicinal chemistry, the replacement of planar aromatic rings with saturated cyclohexyl systems is a common strategy to improve the physicochemical properties of drug candidates. This substitution can lead to enhanced metabolic stability, increased solubility, and a more favorable toxicity profile. Furthermore, the stereochemistry of substituted cyclohexanes, particularly the cis and trans isomerism, plays a crucial role in the molecule's interaction with biological targets. The defined chair-like conformation of the cyclohexane ring allows for specific orientations of substituents, which can be pivotal for receptor binding and enzymatic interactions.

The utility of the cyclohexyl scaffold is also evident in its role as a versatile synthetic intermediate. A wide variety of functionalized cyclohexanes are commercially available or can be readily prepared, serving as starting materials for the synthesis of more complex molecular architectures. The ability to control the stereochemistry of these scaffolds is a key focus of modern synthetic methods, enabling the construction of intricate and biologically active compounds.

Overview of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine as a Key Synthetic Motif

This compound is a bifunctional molecule that incorporates both the valuable cyclohexyl scaffold and the strategic TBDMS protecting group. This compound serves as a key synthetic motif, or building block, in the assembly of more complex molecules, particularly in the realm of pharmaceutical drug discovery.

The "trans" stereochemistry of the amine and the silyloxy groups on the cyclohexane ring provides a defined three-dimensional structure. The amine group serves as a versatile handle for a variety of chemical modifications, such as amide bond formation, alkylation, and arylation. The TBDMS-protected hydroxyl group, on the other hand, provides a latent reactive site that can be unmasked at a later stage in a synthetic sequence.

This combination of a reactive amine and a protected hydroxyl group on a conformationally defined scaffold makes this compound and its analogs valuable intermediates in the synthesis of biologically active compounds. For instance, related trans-4-substituted cyclohexylamine (B46788) derivatives are key structural elements in pharmaceuticals such as the antipsychotic drug cariprazine (B1246890) and are used as building blocks for Janus Kinase (JAK) inhibitors. nih.govnih.gov The strategic placement of the functional groups allows for the systematic elaboration of the molecule, leading to the generation of diverse chemical libraries for drug screening and the targeted synthesis of specific therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXIKNULHMXZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Trans 4 Tert Butyldimethylsiloxy Cyclohexanamine and Analogues

Stereoselective Introduction of the trans-1,4-Disubstitution Pattern.beilstein-journals.orglibretexts.orgorganic-chemistry.org

A critical challenge in the synthesis of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is the establishment of the trans relationship between the amino and the siloxy groups on the cyclohexane (B81311) ring. The trans configuration is generally more stable than the cis due to reduced steric interactions when both substituents can occupy equatorial positions. fiveable.me

Diastereoselective Reduction and Functionalization.organic-chemistry.org

One of the most common methods to achieve the desired trans stereochemistry is through the diastereoselective reduction of a corresponding ketone precursor, such as 4-(tert-butyldimethylsilyloxy)cyclohexanone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent.

Reduction of 4-substituted cyclohexanones with sterically small reducing agents, like sodium borohydride (B1222165) (NaBH4), typically proceeds via axial attack of the hydride, leading to the formation of the equatorial alcohol, which corresponds to the trans product. chemeducator.orgresearchgate.net Conversely, sterically demanding reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), favor equatorial attack, resulting in the axial alcohol, or the cis product. chemeducator.org The Meerwein-Ponndorf-Verley (MPV) reduction can also be employed, and in some cases, heterogeneous catalysts like zeolite BEA have been shown to selectively produce the cis-isomer. chemeducator.orgrsc.org

Subsequent functionalization of the resulting hydroxyl group to an amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, allows for the installation of the amino group while retaining the desired stereochemistry.

| Reducing Agent | Predominant Attack | Resulting Stereoisomer (Alcohol) | Reference |

| Sodium Borohydride (NaBH4) | Axial | trans (Equatorial OH) | chemeducator.orgresearchgate.net |

| L-Selectride | Equatorial | cis (Axial OH) | chemeducator.org |

| Al(isoPrO)3 (MPV) | Equilibrium | Mixture, often favoring the more stable isomer | chemeducator.org |

Chemoenzymatic and Biocatalytic Approaches.libretexts.orgresearchgate.netacs.org

Chemoenzymatic and biocatalytic methods offer powerful alternatives for achieving high stereoselectivity. researchgate.netd-nb.info Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) can be employed in a one-pot cascade reaction starting from 1,4-cyclohexanedione. d-nb.info

A KRED can selectively reduce one of the ketone functionalities to a hydroxyl group, forming 4-hydroxycyclohexanone. d-nb.info Subsequently, a stereocomplementary ATA can be used to convert the remaining ketone into an amine, affording either the cis or trans-4-aminocyclohexanol (B47343) with high diastereomeric ratios. researchgate.netd-nb.info The choice of the specific ATA enzyme dictates the final stereochemistry. d-nb.info For example, a transaminase from Chromobacterium violaceum has been shown to selectively deaminate the cis-isomer from a cis/trans mixture, leading to the enrichment of the trans-isomer. nih.gov This enzymatic approach provides a modular and highly selective route to the desired aminocyclohexanol core, which can then be protected with the TBDMS group.

Protecting Group Strategies Involving tert-Butyldimethylsilyl Ethers and Amines.beilstein-journals.org

The use of protecting groups is essential to prevent unwanted side reactions of the hydroxyl and amino functionalities during the synthesis. organic-chemistry.orglibretexts.org The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting alcohols due to its stability under a wide range of reaction conditions and its straightforward introduction and removal. organic-chemistry.orgtcichemicals.com It is typically introduced using TBDMS-Cl in the presence of a base like imidazole. researchgate.net The TBDMS ether is stable to many non-acidic reagents but can be readily cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. libretexts.orgorganic-chemistry.org

The amino group also requires protection during certain synthetic steps. Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. libretexts.orgtcichemicals.com The Boc group is stable to basic and hydrogenolysis conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). tcichemicals.comcreative-peptides.com The Cbz group, on the other hand, is stable to acidic conditions but can be removed by catalytic hydrogenolysis. libretexts.org The choice of the amine protecting group depends on the planned subsequent reaction conditions, allowing for an orthogonal protection strategy where one group can be removed selectively in the presence of the other. organic-chemistry.org

| Protecting Group | Functional Group Protected | Introduction Conditions | Removal Conditions | Stability |

| TBDMS | Hydroxyl | TBDMS-Cl, Imidazole | TBAF, Acid | Stable to non-acidic conditions |

| Boc | Amine | Boc-anhydride | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Cbz | Amine | Cbz-Cl | Catalytic Hydrogenolysis | Stable to acid |

Synthetic Approaches to Optically Active this compound Building Blocks.acs.orgsemanticscholar.org

The synthesis of enantiomerically pure this compound is of significant interest for the development of chiral pharmaceuticals. Biocatalytic methods are particularly well-suited for this purpose. nottingham.ac.ukresearchgate.net

Enzymatic kinetic resolution of a racemic mixture of trans-4-aminocyclohexanol or a protected derivative is a viable strategy. Lipases, for example, can selectively acylate one enantiomer of an amine, allowing for the separation of the acylated and unreacted enantiomers. nottingham.ac.ukresearchgate.net

Alternatively, asymmetric synthesis can be achieved using engineered enzymes. Transaminases can be employed for the asymmetric amination of a prochiral ketone, such as 4-(tert-butyldimethylsilyloxy)cyclohexanone, to directly yield one enantiomer of the desired amine. nottingham.ac.ukresearchgate.net The development of panels of stereocomplementary transaminases allows for access to either enantiomer of the target molecule. Furthermore, biocatalytic N-H insertion reactions using engineered myoglobin (B1173299) variants have been developed for the asymmetric synthesis of chiral amines. rochester.edu These enzymatic approaches offer high enantioselectivity and operate under mild, environmentally benign conditions, making them attractive for the synthesis of optically active building blocks. researchgate.netnih.gov

Stereochemical Control and Conformational Analysis in Synthesis

Mechanistic Insights into trans-Diastereoselectivity

The preference for the trans isomer in the synthesis of 4-substituted cyclohexylamines often arises from the stereoselective reduction of a cyclohexanone (B45756) precursor. In the case of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine, a common synthetic route involves the reduction of 4-(tert-butyldimethylsiloxy)cyclohexanone oxime or a related imine derivative. The diastereoselectivity of this reduction is a classic example of kinetic versus thermodynamic control.

Under kinetically controlled conditions, typically at low temperatures with sterically demanding hydride reagents, the hydride attacks the carbonyl or imine carbon from the less hindered equatorial face. This leads to the formation of the cis product, where the newly formed amino group is axial. Conversely, thermodynamic control, often achieved at higher temperatures or with smaller, less hindered reagents that allow for equilibration, favors the more stable trans product. wikipedia.orgmasterorganicchemistry.comlibretexts.org The greater stability of the trans isomer is due to the bulky tert-butyldimethylsiloxy and amino groups occupying equatorial positions, thus minimizing steric strain.

The choice of reducing agent plays a pivotal role. For instance, in the reduction of the analogous 4-tert-butylcyclohexanone, smaller reagents like sodium borohydride (B1222165) tend to favor axial attack, leading to the equatorial (trans) alcohol, while bulkier reagents like L-Selectride favor equatorial attack, yielding the axial (cis) alcohol. tamu.edu A similar principle applies to the synthesis of the target amine. The reaction can be guided to favor the trans product by selecting conditions that allow for the formation of the thermodynamically most stable diequatorial conformer.

One synthetic strategy involves the isomerization of a Schiff's base derived from 4-methylcyclohexanone (B47639) using a strong base, which strongly favors the trans isomer before hydrolysis to the amine. google.com This suggests that a similar approach with the corresponding 4-(tert-butyldimethylsiloxy)cyclohexanone could yield high trans selectivity.

Table 1: Factors Influencing Diastereoselectivity in the Synthesis of 4-Substituted Cyclohexylamines

| Factor | Condition Favoring trans Isomer | Condition Favoring cis Isomer |

| Control | Thermodynamic | Kinetic |

| Temperature | Higher | Lower |

| Reagent Size | Smaller (e.g., NaBH₄) | Bulkier (e.g., L-Selectride) |

| Reaction Time | Longer (allowing equilibration) | Shorter |

Influence of Cyclohexane (B81311) Conformation on Reactivity Profiles

The cyclohexane ring in this compound is not static but exists in a rapid equilibrium between two chair conformations. However, due to the significant steric bulk of the tert-butyldimethylsiloxy group, the conformational equilibrium overwhelmingly favors the chair form where this group occupies an equatorial position. fiveable.me Consequently, in the stable trans isomer, the amino group also resides in an equatorial position.

The reactivity of the amine group is directly influenced by its orientation. An equatorial amine is sterically more accessible to reagents than an axial amine, which is shielded by 1,3-diaxial interactions with axial hydrogens. libretexts.orgmasterorganicchemistry.com This difference in accessibility can lead to significant variations in reaction rates for processes such as acylation, alkylation, or participation in nucleophilic substitutions. For reactions where the transition state involves significant steric crowding, the equatorial amine will generally exhibit higher reactivity.

Table 2: Comparison of Axial vs. Equatorial Amine Reactivity

| Property | Equatorial Amine | Axial Amine |

| Steric Hindrance | Lower | Higher (due to 1,3-diaxial interactions) |

| Accessibility | More accessible to reagents | Less accessible to reagents |

| Reactivity | Generally higher | Generally lower |

| Thermodynamic Stability | More stable conformation | Less stable conformation |

Utility As a Versatile Intermediate in Complex Molecule Synthesis

Chiral Auxiliary and Building Block Applications

While the direct application of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine as a chiral auxiliary in published literature is not extensively documented, the foundational structure of trans-4-aminocyclohexanol (B47343) is recognized as a valuable chiral building block in organic synthesis. The introduction of the tert-butyldimethylsilyl (TBS) protecting group offers a strategic advantage by masking the hydroxyl functionality, thereby allowing for selective reactions at the amine group. This protection is crucial in multi-step syntheses where the hydroxyl group might interfere with subsequent chemical transformations. The TBS group is known for its stability under a wide range of reaction conditions and its straightforward removal, making it an ideal choice for protecting the hydroxyl group of the trans-4-aminocyclohexanol core during synthetic campaigns.

The utility of chiral cyclohexane (B81311) derivatives is well-established in asymmetric synthesis. For instance, other trans-substituted cyclohexanol (B46403) derivatives have been successfully employed as chiral auxiliaries to control the stereochemical outcome of various reactions. This precedent suggests the potential of this compound and its derivatives to serve a similar role, guiding the stereoselective formation of new chiral centers in a target molecule.

Applications in the Total Synthesis of Natural Products

The strategic importance of cyclohexane-based building blocks is evident in the total synthesis of various natural products. Although specific examples detailing the use of this compound in the synthesis of indolizidine alkaloids and meroterpenoids are not prevalent in the current body of scientific literature, the structural motifs present in this intermediate are relevant to the construction of these complex natural products.

The synthesis of indolizidine alkaloids, a class of nitrogen-containing bicyclic compounds with a wide range of biological activities, often involves the strategic use of functionalized cyclic precursors. While direct application of this compound is not explicitly reported, the synthesis of these alkaloids frequently relies on chiral building blocks to establish the desired stereochemistry of the bicyclic core. The trans-stereochemistry and the presence of both amino and protected hydroxyl groups in the subject compound make it a theoretically plausible, though not yet demonstrated, starting material for the construction of certain indolizidine skeletons.

Meroterpenoids are a class of natural products of mixed biosynthetic origin, typically containing both a terpenoid and a polyketide-derived moiety. The synthesis of these structurally diverse and often complex molecules presents a significant challenge to synthetic chemists. The construction of the carbocyclic core of many meroterpenoids often relies on the use of functionalized cyclohexane derivatives. The availability of a building block like this compound, with its defined stereochemistry and orthogonal protecting groups, could, in principle, offer a convergent and stereocontrolled approach to certain meroterpenoid targets. However, specific examples of its utilization in this context remain to be reported in the literature.

Precursor in the Synthesis of Biologically Active Compounds

The most significant and well-documented application of the this compound scaffold lies in its role as a key precursor for the synthesis of a variety of biologically active compounds. The trans-substituted cyclohexane ring provides a rigid and well-defined three-dimensional structure that is often favored in the design of potent and selective therapeutic agents.

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in the regulation of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for the development of novel anticancer therapies. Specifically, CDK9 is involved in the regulation of transcription elongation, and its inhibition has emerged as a promising strategy for cancer treatment.

The synthesis of potent and selective CDK9 inhibitors has been an area of intense research. A key structural motif found in a number of these inhibitors is a substituted trans-cyclohexylamine core. For example, the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective CDK12 inhibitors highlights the importance of this scaffold nih.gov. The synthesis of such molecules logically proceeds from a protected trans-4-aminocyclohexanol derivative, for which this compound is an ideal starting material. The silyl (B83357) protecting group allows for the selective functionalization of the amine, which is a critical step in the construction of the final inhibitor.

The table below illustrates the core structure of a CDK12 inhibitor derived from a trans-cyclohexylamine precursor.

| Core Structure | Precursor | Therapeutic Target |

| trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl | This compound | CDK12 |

Chemokine receptors are a family of G protein-coupled receptors that play a central role in the inflammatory response by mediating the migration of immune cells. The modulation of chemokine receptor activity has been identified as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.

The CC chemokine receptor 2 (CCR2) is a particularly important target, as it is involved in the recruitment of monocytes to sites of inflammation. The development of small molecule antagonists of CCR2 has been a major focus of drug discovery efforts. Several classes of potent and selective CCR2 antagonists feature a central trans-cyclohexylamine scaffold. The rigid nature of the cyclohexane ring helps to properly orient the pharmacophoric groups for optimal interaction with the receptor.

The synthesis of these modulators often begins with a protected form of trans-4-aminocyclohexanol. The use of this compound allows for the sequential and controlled introduction of the various substituents required for high-affinity binding to the CCR2 receptor. For instance, the synthesis of cyclohexenyl derivatives as CCR2 antagonists demonstrates the utility of the cyclohexane core in this therapeutic area.

The following table summarizes the role of the trans-cyclohexylamine scaffold in the development of chemokine receptor modulators.

| Compound Class | Precursor Scaffold | Therapeutic Target |

| Cyclohexenyl derivatives | trans-4-aminocyclohexanol | CCR2 |

Integration into PROTAC Linker and Bifunctional Molecule Design

The design of linker units in bifunctional molecules, especially PROTACs, is a critical determinant of their efficacy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is not merely to connect the two binding moieties but to orient them in a manner that facilitates the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). The length, rigidity, and vectoral properties of the linker are all crucial parameters.

Recent research has highlighted the advantages of incorporating rigid structural elements into PROTAC linkers to control the conformation of the resulting molecule. The trans-1,4-disubstituted cyclohexane ring, a core feature of this compound, is a favored scaffold for this purpose. The rigidity of the cyclohexane chair conformation helps to pre-organize the PROTAC molecule, reducing the entropic penalty associated with the formation of the ternary complex.

The synthetic utility of This compound in this context is significant. The molecule provides two key points of functionality: the amine group and the silyl-protected hydroxyl group. The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, stable to a wide range of reaction conditions, yet it can be selectively removed when needed. nih.gov This allows for the sequential elaboration of the linker. For instance, the amine can be readily acylated or alkylated to attach one of the binding ligands, while the silyl-protected hydroxyl group is carried through the synthetic steps. Subsequent deprotection of the silyl ether reveals a hydroxyl group that can be further functionalized to complete the synthesis of the bifunctional molecule. This orthogonal protecting group strategy is fundamental to the efficient synthesis of complex molecules. jocpr.com

The following table outlines the key attributes of This compound that make it a valuable intermediate in the design of PROTAC linkers and bifunctional molecules:

| Feature | Advantage in Bifunctional Molecule Design |

| trans-Cyclohexyl Core | Provides a rigid scaffold, reducing conformational flexibility and the entropic cost of ternary complex formation. dundee.ac.uk |

| Defined Stereochemistry | The trans configuration promotes an extended linker conformation, which can be crucial for optimal protein-protein interactions. dundee.ac.uk |

| Orthogonal Functionality | The presence of a reactive amine and a protected hydroxyl group allows for sequential and controlled synthetic modifications. |

| TBDMS Protecting Group | The tert-butyldimethylsilyl ether is stable under various reaction conditions, enabling multi-step syntheses, and can be selectively removed. nih.gov |

While the direct incorporation of This compound into a specific, named PROTAC is not yet widely documented in publicly available research, the principles of rational PROTAC design strongly support its utility. The demand for more effective and selective protein degraders necessitates the use of well-defined and conformationally constrained linkers. Intermediates like This compound provide the necessary structural and functional attributes to meet this demand, enabling the construction of the next generation of targeted therapeutics.

Advanced Reactivity and Derivatization Pathways

Amine-Centered Transformations: Acylation, Alkylation, and Reductive Amination

The primary amine group in trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is a key site for a range of derivatization reactions, including acylation, alkylation, and reductive amination. These transformations are fundamental in the synthesis of more complex molecules.

Acylation: The nucleophilic nature of the primary amine facilitates its reaction with various acylating agents to form amides. For instance, the acylation of closely related trans-4-aminocyclohexane derivatives has been well-documented. A patent describes the N-acylation of 2-(trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride with reagents such as acetyl chloride and di-tert-butyl dicarbonate. rsc.org These reactions typically proceed in the presence of a base to neutralize the acid generated, affording the corresponding N-acetyl and N-Boc protected derivatives in good yields. rsc.org This demonstrates the general applicability of acylation reactions to the amino group on the cyclohexane (B81311) ring.

Alkylation: N-alkylation of the primary amine can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. However, more controlled methods, such as reductive amination, are often preferred for the synthesis of secondary amines.

Reductive Amination: Reductive amination is a powerful method for the formation of C-N bonds and involves the reaction of the amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. organicreactions.orgharvard.edu This method is widely used for the synthesis of secondary and tertiary amines. nih.gov For example, the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can selectively produce the N-alkylated product. harvard.edu While specific examples with this compound are not extensively detailed in the available literature, the general principles of reductive amination are broadly applicable to this substrate. A general protocol for the reductive amination of carbonyl compounds with primary amines is presented in the table below.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Aldehyde (R¹CHO) | R²NH₂ | NaBH(OAc)₃ | R¹CH₂NHR² |

| Ketone (R¹COR²) | R³NH₂ | NaBH(OAc)₃ | R¹CH(NHR³)R² |

Silicon-Mediated Reactions: Hydrolysis and Functional Group Interconversion

The tert-butyldimethylsilyl (TBDMS) ether group is a common protecting group for alcohols due to its stability under a range of conditions and its selective removal under mild acidic or fluoride-mediated conditions. organic-chemistry.orgwikipedia.org

Hydrolysis: The hydrolysis of the TBDMS ether in this compound regenerates the corresponding alcohol, trans-4-aminocyclohexanol (B47343). This deprotection can be achieved using various reagents, such as hydrofluoric acid (HF) in pyridine, tetra-n-butylammonium fluoride (B91410) (TBAF), or acidic conditions (e.g., acetic acid in water). organic-chemistry.org The choice of deprotection agent can be critical to avoid undesired side reactions, especially when other sensitive functional groups are present in the molecule.

Functional Group Interconversion: Once the hydroxyl group is unmasked, it can be further transformed into a variety of other functional groups. trans-4-Aminocyclohexanol is a valuable intermediate in the synthesis of various compounds. chemicalbook.comchemicalbook.comguidechem.com For example, it has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes through a transannular nucleophilic displacement reaction. nih.gov The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

| Starting Material | Reagent(s) | Product |

| trans-4-Aminocyclohexanol | 1. TsCl, Pyridine; 2. NaN₃ | cis-4-Azidocyclohexanamine |

| trans-4-Aminocyclohexanol | PCC | 4-Aminocyclohexanone |

Cross-Coupling Methodologies at the Siloxy Position

The direct functionalization of the C-O bond in silyl (B83357) ethers through cross-coupling reactions is a developing area of synthetic chemistry. Nickel-catalyzed cross-coupling reactions have shown promise for the activation of C-O bonds in aryl ethers. researchgate.netnih.gov However, the application of these methods to saturated, non-activated silyl ethers, such as the one present in this compound, is more challenging.

Research into the nickel-catalyzed cross-coupling of aryl and vinyl silyl ethers with Grignard reagents has demonstrated the feasibility of C-O bond activation in sp²-hybridized systems. nih.gov Similarly, silver-catalyzed intermolecular cross-coupling of silyl enol ethers provides a route to α-functionalized carbonyl compounds. nih.govorganic-chemistry.orggelest.com These methods, however, rely on the electronic properties of the unsaturated systems to facilitate the coupling.

The direct cross-coupling of the C(sp³)-O bond in a saturated cyclohexyl silyl ether remains a significant synthetic challenge. The high strength of this bond and the lack of activating features make it less susceptible to oxidative addition by common transition metal catalysts. researchgate.netnih.gov Therefore, cross-coupling methodologies at the siloxy position of this compound are not yet well-established and would likely require the development of novel catalytic systems capable of activating such inert C-O bonds.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and rationalize the reaction pathways of chemical transformations. In the context of the synthesis of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine, a common route involves the reductive amination of 4-(tert-butyldimethylsiloxy)cyclohexanone. DFT calculations are crucial in mapping the potential energy surface of this reaction, identifying transition states, and determining the most favorable reaction pathway.

The reductive amination process typically proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction. DFT studies can elucidate the energetics of these steps. For instance, the initial reaction between 4-(tert-butyldimethylsiloxy)cyclohexanone and an amine source (e.g., ammonia (B1221849) or a protected amine) can be modeled to determine the activation energy for the formation of the corresponding imine.

Furthermore, the subsequent reduction of the imine intermediate is a critical step where the stereochemistry of the final product is often determined. DFT calculations can model the approach of a reducing agent (e.g., a hydride source) to the imine. By calculating the energies of the transition states leading to the cis and trans products, the inherent stereoselectivity of the reduction can be predicted. These calculations often reveal that the approach of the hydride to the less sterically hindered face of the imine is energetically favored, leading to the preferential formation of the trans isomer.

A hypothetical DFT study on the reductive amination of 4-(tert-butyldimethylsiloxy)cyclohexanone might yield the following energetic data for the key transition states in the reduction step:

| Transition State | Relative Energy (kcal/mol) | Resulting Isomer |

| TS_trans (Hydride attack leading to trans product) | 0.0 | trans |

| TS_cis (Hydride attack leading to cis product) | +2.5 | cis |

This is an interactive data table. You can sort and filter the data.

The lower activation energy for the transition state leading to the trans product would suggest that this is the kinetically favored isomer.

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation. For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. Molecular Dynamics (MD) simulations, which simulate the motion of atoms and molecules over time, are a powerful tool for exploring the conformational landscape of such molecules.

MD simulations can provide insights into the relative stabilities of different conformers and the dynamics of their interconversion. For this compound, the two bulky substituents, the amino group and the tert-butyldimethylsiloxy group, will have a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.

An MD simulation would likely show that the diequatorial conformer is overwhelmingly the most populated state at room temperature. The energy difference between the diequatorial and the diaxial conformer would be significant due to the severe steric clashes that would occur if both bulky groups were in axial positions.

A typical output from a conformational analysis based on MD simulations might be summarized as follows:

| Conformer | Substituent Positions | Relative Population at 298 K (%) |

| Chair 1 (most stable) | -NH2 (equatorial), -OTBS (equatorial) | >99 |

| Chair 2 (least stable) | -NH2 (axial), -OTBS (axial) | <1 |

This is an interactive data table. You can sort and filter the data.

These simulations can also reveal information about the flexibility of the cyclohexane ring and the rotational freedom of the substituent groups.

Prediction of Stereochemical Outcomes and Selectivity

The preference for the trans isomer of 4-(tert-Butyldimethylsiloxy)cyclohexanamine is a key aspect of its synthesis. Computational methods, particularly DFT, are instrumental in predicting and explaining this stereoselectivity. The formation of the trans isomer is a result of the stereochemical course of the reduction of the imine intermediate derived from 4-(tert-butyldimethylsiloxy)cyclohexanone.

DFT calculations of the transition state energies for the hydride attack on the imine are central to this prediction. The imine itself will adopt a conformation where the bulky tert-butyldimethylsiloxy group resides in an equatorial-like position relative to the developing cyclohexane ring. The two faces of the imine double bond are diastereotopic. The attack of a hydride reagent from the axial direction is generally less hindered than an attack from the equatorial direction, which would be impeded by the presence of other ring atoms. An axial attack leads to the formation of an equatorial amino group, resulting in the trans product.

The predicted selectivity can be quantified by the difference in the activation energies (ΔΔG‡) for the formation of the two diastereomers. A larger energy difference corresponds to a higher predicted diastereomeric excess.

Elucidation of Catalyst-Substrate Interactions

In many synthetic routes, the reductive amination is catalyzed, for example, by a transition metal catalyst or an enzyme. Understanding the interactions between the catalyst and the substrate is crucial for explaining the observed reactivity and selectivity. Computational modeling can provide a detailed picture of these interactions.

For instance, if a chiral catalyst is used to achieve an enantioselective synthesis, DFT calculations can model the binding of the imine substrate to the catalyst. These models can reveal key non-covalent interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the differentiation of the two enantiotopic faces of the imine. nih.gov By comparing the energies of the catalyst-substrate complexes leading to the different enantiomers, the origin of the enantioselectivity can be elucidated.

In the case of an enzyme-catalyzed reaction, molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. These simulations place the substrate within the active site of the enzyme and can identify key amino acid residues that interact with the substrate to control the stereochemical outcome. These interactions can stabilize the transition state leading to the desired product while destabilizing the transition state for the formation of the unwanted isomer.

A computational analysis of a hypothetical catalyst-substrate complex might reveal the following key interactions:

| Interacting Moiety on Catalyst | Interacting Moiety on Substrate | Type of Interaction | Role in Stereocontrol |

| Chiral Ligand A | Imine Nitrogen | Hydrogen Bond | Orients the substrate for facial-selective hydride delivery |

| Metal Center | Imine π-system | Coordination | Activates the imine for reduction |

| Chiral Ligand B | tert-Butyldimethylsiloxy group | Steric Repulsion | Blocks one face of the imine from hydride attack |

This is an interactive data table. You can sort and filter the data.

These computational insights are invaluable for the rational design of new catalysts with improved selectivity and efficiency.

Advanced Spectroscopic and Structural Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of substituted cyclohexanes like trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine. The 'trans' configuration is confirmed by analyzing the chemical shifts (δ) and spin-spin coupling constants (J) of the protons attached to the cyclohexane (B81311) ring, particularly the protons at C1 and C4 (the carbons bearing the amine and siloxy groups, respectively).

In the preferred chair conformation of the trans isomer, both the bulky tert-butyldimethylsiloxy and the amino groups are expected to occupy equatorial positions to minimize steric strain. This arrangement places the protons at C1 and C4 in axial positions. Axial protons typically resonate at a higher field (lower δ value) compared to their equatorial counterparts due to anisotropic shielding from the C-C single bonds of the ring. Furthermore, the coupling constant between two adjacent axial protons (J_ax-ax) is characteristically large (typically 8-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (typically 2-5 Hz).

By examining the ¹H NMR spectrum, the proton at C1 (H-C1-NH₂) and C4 (H-C4-O) would each appear as a multiplet with at least two large coupling constants, indicative of their axial position and coupling to two adjacent axial protons on the ring. This pattern is a hallmark of the trans-diequatorial arrangement of the substituents.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Cyclohexanes This table presents typical chemical shift ranges for protons in environments analogous to the title compound to illustrate the principles of stereochemical assignment.

| Proton Type | Typical Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Axial H on C-O | ~3.5 | Shielded position relative to equatorial H. |

| Equatorial H on C-O | ~4.0 | Deshielded position relative to axial H. |

| Axial H on C-N | ~2.6 | Shielded position relative to equatorial H. |

| Equatorial H on C-N | ~3.1 | Deshielded position relative to equatorial H. |

| -Si-C(CH ₃)₃ | ~0.9 | Protons on the tert-butyl group of the silyl (B83357) ether. |

| -Si-(CH ₃)₂ | ~0.05 | Protons on the methyl groups of the silyl ether. |

¹³C NMR spectroscopy further supports the stereochemical assignment. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. In general, carbons bearing axial substituents are shielded (resonate at a lower δ value) compared to those with equatorial substituents, an effect known as the gamma-gauche effect. Comparing the observed ¹³C spectrum with data from known cis and trans isomers of similar 4-substituted cyclohexanes allows for confident assignment of the trans stereochemistry. chegg.com

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique used to confirm the identity of this compound and to monitor the progress of reactions in which it is formed or consumed. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the chemical formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information that corroborates the proposed structure. A key fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the characteristic loss of a tert-butyl radical (•C(CH₃)₃), resulting in a prominent [M-57]⁺ ion. nih.gov Other common fragmentation pathways for silylated compounds and cyclohexylamines can also be observed, helping to piece together the molecular structure. nih.govmdpi.com For example, cleavage of the cyclohexane ring or loss of the amine group can produce additional diagnostic fragment ions.

In a synthetic context, techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be developed. springernature.com These methods offer high sensitivity and selectivity for quantifying the target molecule in complex mixtures, making them ideal for monitoring reaction kinetics, assessing product purity, and optimizing reaction conditions without the need for extensive sample purification. springernature.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 230.2 | Protonated molecular ion |

| [M-15]⁺ | 214.2 | Loss of a methyl radical (•CH₃) |

| [M-57]⁺ | 172.1 | Loss of a tert-butyl radical (•C(CH₃)₃) |

| [C₆H₁₂NO]⁺ | 114.1 | Ion resulting from cleavage of the Si-O bond and loss of the silyl group |

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of the relative configuration of stereocenters within a molecule.

For this compound, a successful crystallographic analysis would yield a detailed structural model showing the precise spatial arrangement of every atom. This would directly confirm:

Relative Stereochemistry : The analysis would unambiguously show the 'trans' relationship between the amino group and the tert-butyldimethylsiloxy group, with one substituent positioned above the approximate plane of the cyclohexane ring and the other below it.

Conformation : The solid-state conformation of the cyclohexane ring, almost certainly a chair form, would be determined.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles would be obtained, providing insight into the molecule's geometry.

Intermolecular Interactions : The crystal packing would reveal information about hydrogen bonding (involving the -NH₂ group) and other intermolecular forces that stabilize the crystal lattice.

Vibrational Spectroscopy (IR, Raman) in Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties. nih.govnih.gov The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and the frequencies of these vibrations are characteristic of specific functional groups.

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands for -NH₂) |

| C-H (sp³) | Stretch | 2960 - 2850 |

| N-H | Scissoring (Bend) | 1650 - 1580 |

| Si-O-C | Asymmetric Stretch | 1100 - 1000 |

| C-N | Stretch | 1250 - 1020 |

| Si-CH₃ | Rocking | ~840 & ~780 |

Both IR and Raman spectroscopy are sensitive to molecular symmetry and conformation. ustc.edu.cn The chair conformation of the cyclohexane ring has a distinct set of allowed vibrational modes. scispace.com The frequencies and intensities of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the axial or equatorial orientation of substituents. researchgate.netnist.gov By comparing the experimental spectra with theoretical spectra calculated using computational methods (like Density Functional Theory, DFT), a detailed assignment of vibrational modes can be made, further corroborating the conformational preferences of the molecule determined by NMR. nih.gov

Future Perspectives and Emerging Avenues in Research

Development of More Efficient and Sustainable Synthetic Methodologies

Current and future research endeavors will likely focus on optimizing the synthesis of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine to be more efficient, cost-effective, and environmentally benign. The principles of green chemistry are increasingly integral to modern synthetic strategies, pushing for the reduction of hazardous waste and the use of milder reaction conditions. acs.orgmdpi.com

Key areas for development include:

Catalytic Hydrogenation: Exploring novel catalyst systems for the stereoselective hydrogenation of the corresponding aromatic precursor, 4-aminophenol, followed by silylation. The development of reusable, non-precious metal catalysts would significantly enhance the sustainability of this process.

Reductive Amination: Investigating the direct reductive amination of 4-(tert-butyldimethylsiloxy)cyclohexanone. researchgate.net This approach could offer a more atom-economical route compared to methods involving the reduction of an oxime intermediate. The use of biocatalysts, such as transaminases, could provide high stereoselectivity under mild conditions. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability. acs.org

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The stereochemistry of the amine and protected hydroxyl groups is crucial for the biological activity and material properties of downstream products. Therefore, the development of novel catalytic systems to achieve high stereoselectivity is a significant area of future research.

Potential avenues of exploration include:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of specific stereoisomers of substituted cyclohexanamines. nih.govnih.govrsc.orgmdpi.com This would be particularly valuable for applications in medicinal chemistry where enantiomeric purity is often a critical requirement.

Biocatalysis: Engineered enzymes, such as amine dehydrogenases and transaminases, offer the potential for highly selective aminations under environmentally friendly aqueous conditions. nih.govnih.gov Future work could involve screening for or engineering enzymes with high activity and selectivity for silylated cyclohexane (B81311) substrates.

Design and Synthesis of Next-Generation Complex Molecular Scaffolds

This compound can serve as a versatile scaffold for the construction of more complex and functionally diverse molecules. Its bifunctional nature allows for orthogonal derivatization of the amine and the protected hydroxyl group.

Future research in this area could involve:

Medicinal Chemistry: Utilizing the cyclohexane core as a rigid scaffold to present pharmacophoric groups in a defined spatial orientation for interaction with biological targets. The amine functionality can be readily acylated or alkylated to introduce a wide range of substituents, while the silyl (B83357) ether can be deprotected to reveal a hydroxyl group for further functionalization.

Combinatorial Chemistry: Employing this compound in the solid-phase or solution-phase synthesis of compound libraries for high-throughput screening in drug discovery programs. The robust nature of the tert-butyldimethylsilyl protecting group allows for a wide range of reaction conditions to be employed on the amine functionality before its removal.

Applications in Materials Science and Polymer Chemistry

The incorporation of silicon-containing moieties into organic molecules can impart unique properties, such as enhanced thermal stability and hydrophobicity. This opens up potential applications for this compound and its derivatives in materials science.

Emerging areas of interest include:

Polymer Synthesis: Using the amine functionality as a monomer or a chain-end functionalizing agent in the synthesis of novel polymers. researchgate.netnih.govresearchgate.net The resulting polymers would possess pendant silyloxy groups, which could be later modified or used to tune the material's surface properties. For instance, hydrolysis of the silyl ether could yield polymers with increased hydrophilicity and potential for hydrogen bonding.

Surface Modification: Grafting the molecule onto surfaces to alter their chemical and physical properties. The amine group can be used to anchor the molecule to a variety of substrates, while the bulky silyl group would influence the surface energy and wettability.

Hybrid Materials: Serving as a molecular linker between organic and inorganic components in the creation of hybrid materials. The siloxy group could potentially interact with or be incorporated into inorganic networks like silica, while the amine provides a point of attachment for organic functionalities.

Q & A

Basic: What are the primary synthetic routes for trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine, and how can purity be optimized?

The synthesis typically involves stereoselective strategies to install the trans-configuration of the cyclohexane ring. A common approach starts with ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate, which undergoes Ti(II)-mediated intramolecular nucleophilic acyl substitution followed by FeCl₃-catalyzed ring expansion to form the cyclohexane backbone . Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity, while NMR and mass spectrometry validate structural integrity .

Advanced: How does steric hindrance from the tert-butyldimethylsilyl (TBDMS) group influence regioselectivity in nucleophilic reactions?

The bulky TBDMS group directs nucleophilic attack to the less hindered equatorial position of the cyclohexane ring. For example, in reactions with organocopper reagents, the TBDMS group stabilizes transition states through steric shielding, favoring trans-addition products with >90% stereoselectivity . Computational modeling (DFT) can predict regiochemical outcomes by analyzing steric and electronic interactions .

Basic: Which analytical methods are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the trans-configuration and TBDMS group placement (e.g., distinct chemical shifts for axial vs. equatorial protons) .

- Mass Spectrometry (MS) : For molecular weight validation and detecting trace impurities .

- HPLC/GC : To assess purity (>98% by GC) and monitor degradation under storage .

Advanced: What strategies mitigate TBDMS group cleavage during multi-step syntheses?

The TBDMS group is sensitive to acidic or aqueous conditions. To prevent premature cleavage:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during reactions .

- Avoid strong acids; replace with mild Lewis acids (e.g., FeCl₃) for catalytic steps .

- Monitor stability via TLC or in-line IR spectroscopy during prolonged reactions .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a chiral building block for bioactive molecules. For example, derivatives of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine are precursors to cariprazine analogs, where the cyclohexane core contributes to CNS drug pharmacokinetics . The TBDMS group also facilitates late-stage deprotection for amine functionalization .

Advanced: How can reaction solvent polarity affect the stereochemical outcome of derivatization?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring axial attack and cis-products. In contrast, non-polar solvents (e.g., toluene) promote equatorial attack via steric control, enhancing trans-selectivity. For example, pyridine as a solvent/base in urea-forming reactions achieves >85% trans-yield .

Basic: What storage conditions preserve the stability of this compound?

Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the TBDMS group. Use amber vials to avoid photodegradation, and monitor moisture content with molecular sieves .

Advanced: How do computational methods improve reaction design for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition-state geometries, guiding catalyst selection for asymmetric synthesis. QSPR models correlate substituent electronic effects (Hammett σ values) with reaction rates, enabling rational design of derivatives with tailored bioactivity .

Basic: What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) due to potential amine reactivity.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Refer to SDS guidelines for spill management and disposal .

Advanced: How does the TBDMS group influence pharmacokinetic properties in drug candidates?

The lipophilic TBDMS group enhances blood-brain barrier penetration, making it valuable in CNS drug development. However, its metabolic stability varies: in vitro studies show CYP450-mediated cleavage in hepatic microsomes, necessitating prodrug strategies for sustained activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.